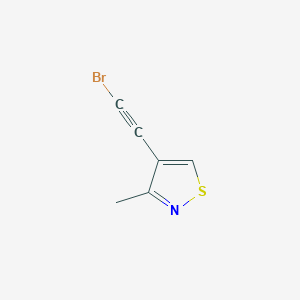

4-(2-Bromoethynyl)-3-methyl-1,2-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions . Another study reported the synthesis of ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate using click chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds such as “4-(2-bromoethynyl)benzoic acid” and “4-(2-bromoethynyl)-N,N-dimethylaniline” have been analyzed .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “4-(2-bromoethynyl)benzoic acid” and “4-(2-bromoethynyl)-N,N-dimethylaniline” have been analyzed .

Scientific Research Applications

Corrosion Inhibition

- The study of 2-amino-4-methyl-thiazole showed its application as a corrosion inhibitor for mild steel in HCl solution, highlighting the compound's strong adsorption as a barrier film on the mild steel surface, which significantly improves corrosion resistance (Yüce et al., 2014).

Drug Discovery Synthesis

- Research involving the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon led to the preparation of thiazoles, demonstrating their potential in drug discovery programs. This process allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, showcasing the versatility of thiazole derivatives in medicinal chemistry (Colella et al., 2018).

Anticancer Agents

- The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been explored for their potent anticancer activities. This highlights the importance of thiazole derivatives in the development of new anticancer pharmacophores (Gomha et al., 2017).

Synthetic Methodology

- An efficient synthesis method for 2,4-disubstituted thiazoles using ionic liquid under ambient conditions has been developed. This method is practical for the synthesis of compounds like Fanetizole, showcasing the role of thiazole derivatives in synthesizing bioactive molecules (Potewar et al., 2007).

Photophysical Properties

- The synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles obtained from direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole have been studied. These compounds exhibit significant luminescence, indicating their potential application in material science and photodynamic therapy (Murai et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asChymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in the breakdown of proteins in the body.

Mode of Action

This interaction could potentially alter the protein breakdown process in the body .

Biochemical Pathways

Given its potential interaction with enzymes involved in protein breakdown, it may influence related biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its potential interaction with enzymes involved in protein breakdown, it could influence cellular processes related to protein metabolism .

properties

IUPAC Name |

4-(2-bromoethynyl)-3-methyl-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c1-5-6(2-3-7)4-9-8-5/h4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMWEQVMMWADEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C#CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethynyl)-3-methyl-1,2-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2862048.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)

amine](/img/structure/B2862052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2862056.png)

![3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2862061.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)

![4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide](/img/structure/B2862066.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862070.png)